Enantiomeric Purity and Configurational Stability in Cross-Coupling: (1R,2R) Versus Racemic tert-Butylcyclopropyl Pinacol Ester
The use of enantiomerically pure (1R,2R)-2-(tert-butyl)cyclopropylboronic acid pinacol ester in palladium-catalyzed Suzuki-type couplings affords the corresponding 1,2-trans-cyclopropylarenes with complete retention of stereochemistry, delivering enantiomeric excess (ee) ≥99%, whereas the racemic (rel-) pinacol ester gives a 1:1 mixture of enantiomers (0% ee) under identical conditions [1]. The enantiopure (1S,2S) enantiomer yields the opposite absolute configuration with identical ee, confirming that the stereochemical outcome is dictated solely by the starting boronate's configuration [1].
| Evidence Dimension | Enantiomeric excess (ee) of coupled product |
|---|---|
| Target Compound Data | ≥99% ee (retention of (1R,2R) configuration) |
| Comparator Or Baseline | Racemic (rel-) tert-butylcyclopropyl pinacol ester: 0% ee (racemic product); (1S,2S) enantiomer: ≥99% ee (opposite absolute configuration) |
| Quantified Difference | ≥99% ee advantage over racemic; absolute configuration inversion versus (1S,2S) |
| Conditions | Suzuki−Miyaura coupling with aryl bromides, Pd(PPh₃)₄ catalyst, K₃PO₄·3H₂O, dioxane, 80 °C, 12 h |
Why This Matters
Procurement of the wrong enantiomer or racemic mixture renders the downstream product unusable for enantioselective drug discovery, as chiral HPLC separation of the final product is often cost-prohibitive at scale.
- [1] Yao, M.-L.; Deng, M.-Z. A Practical Approach to Stereodefined Cyclopropyl-Substituted Heteroarenes Using a Suzuki-Type Reaction. New J. Chem. 2000, 24, 425−428. View Source
